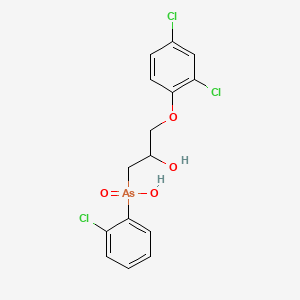

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid

Description

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is a synthetic organoarsenic compound characterized by a 2,4-dichlorophenoxy group linked to a 2-hydroxypropyl chain and an o-chlorophenyl arsenic acid moiety. Organoarsenicals are less common in modern agrochemicals due to toxicity concerns but may exhibit unique modes of action compared to conventional herbicides .

Properties

CAS No. |

73791-41-0 |

|---|---|

Molecular Formula |

C15H14AsCl3O4 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2-chlorophenyl)-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]arsinic acid |

InChI |

InChI=1S/C15H14AsCl3O4/c17-10-5-6-15(14(19)7-10)23-9-11(20)8-16(21,22)12-3-1-2-4-13(12)18/h1-7,11,20H,8-9H2,(H,21,22) |

InChI Key |

SHUMTTSVSADQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)[As](=O)(CC(COC2=C(C=C(C=C2)Cl)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid typically involves multiple steps, starting with the preparation of the phenoxy and arsinic acid intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.

Phenoxy Intermediate Preparation: The phenoxy intermediate can be synthesized by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

Arsinic Acid Intermediate Preparation: The arsinic acid intermediate is prepared by reacting o-chlorophenyl arsenic acid with a suitable halogenating agent.

Final Coupling Reaction: The final step involves coupling the phenoxy and arsinic acid intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the arsinic acid group, converting it to the corresponding arsine.

Substitution: The chlorine atoms in the phenoxy and arsinic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce arsines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of phenoxy and arsinic acid groups.

Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and weed control mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: The compound is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets in plants. The phenoxy group mimics natural plant hormones, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. The arsinic acid group enhances the compound’s ability to penetrate plant tissues and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Chlorophenoxy Groups

a. N,N-Dimethylammonium (R)-2-(2,4-Dichlorophenoxy)propanoate

- Structure: Shares the 2,4-dichlorophenoxy group but replaces the arsenic acid with a carboxylic acid and dimethylammonium group.

- Application : Used as a postemergence herbicide in turf management, targeting broadleaf weeds .

- Key Differences : The absence of arsenic reduces environmental persistence but may limit efficacy against arsenic-sensitive weeds.

b. 2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structure: A simpler phenoxy herbicide lacking the hydroxypropyl and arsenic acid groups.

- Application : Broad-spectrum herbicide with systemic action.

- Comparison : The target compound’s hydroxypropyl chain may enhance lipid solubility, improving foliar absorption, while the arsenic group could introduce a secondary mode of action (e.g., enzyme inhibition) .

Arsenic-Containing Compounds

a. Organoarsenicals (e.g., Monosodium Methylarsonate)

- Structure : Features a methylarsonate group instead of the chlorophenyl-arsenic acid.

- Application : Historically used as herbicides or desiccants (restricted due to toxicity).

Triazine Herbicides (e.g., Atrazine)

- Structure: Contains a chlorinated triazine ring instead of phenoxy and arsenic groups.

- Application : Pre- and postemergence control of grasses and broadleaf weeds.

- Comparison : Atrazine inhibits photosynthesis, whereas the target compound’s mode of action is likely distinct (e.g., arsenic-mediated disruption of cellular processes). Resistance risks may differ due to this mechanistic variation .

Research Findings and Implications

- Environmental Impact: Arsenic persistence in soil could necessitate stricter application guidelines compared to phenoxy or triazine herbicides .

- Toxicity : Acute arsenic toxicity risks may limit agricultural use, requiring formulation adjustments or protective measures .

Biological Activity

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid, also known by its CAS number 23479-65-4, is an organoarsenic compound that has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally characterized by a dichlorophenoxy group and an arsinic acid moiety, which contribute to its functional properties.

- Molecular Formula : C15H14AsCl3O4

- Molecular Weight : 439.5499 g/mol

- Boiling Point : 637.9°C

- Flash Point : 339.6°C

- Solubility : Soluble in absolute or aqueous ethanol; insoluble in acetone or cold water .

Herbicidal Properties

The primary biological activity of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is its herbicidal effect. Various studies have evaluated its efficacy against different plant species:

| Plant Species | Herbicidal Activity Rating | Observations |

|---|---|---|

| Black Valentine Beans | 4 | Complete defoliation observed |

| Other Tested Species | Varied (1-4) | Ratings indicate moderate to severe injury |

The herbicidal activity was rated on a scale from 1 (slight effect) to 4 (severe necrosis or death) based on visible damage to plant tissues .

While specific mechanisms for this compound are not extensively documented, organoarsenic compounds generally exhibit their biological effects through interference with cellular processes such as enzyme inhibition and disruption of metabolic pathways. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate plant tissues and exert toxic effects.

Case Studies

-

Study on Herbicidal Efficacy

A study conducted on various agricultural weeds reported that the application of this compound led to significant reductions in biomass and chlorophyll content in treated plants compared to controls. The results indicated that the compound effectively inhibited growth and led to eventual plant death. -

Toxicological Assessment

Another research highlighted the cytotoxic effects of this compound on non-target organisms, including aquatic species. The study found that exposure resulted in increased mortality rates and developmental abnormalities, emphasizing the need for careful application in agricultural practices to mitigate environmental impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.